An In-Depth Technical Guide to 1-Cyclopentylethanone-d4: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 1-Cyclopentylethanone-d4: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone, a versatile ketone with applications in organic synthesis. The incorporation of deuterium (d4) on the cyclopentyl ring provides a valuable tool for various stages of drug discovery and development, primarily in the assessment of metabolic stability and as an internal standard for pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 1-Cyclopentylethanone-d4 for researchers in the pharmaceutical sciences.
Core Chemical Properties
1-Cyclopentylethanone-d4 possesses a stable isotopic label that minimally alters its physicochemical properties compared to its non-deuterated counterpart, while providing a distinct mass spectrometric signature. This makes it an ideal tracer in complex biological matrices.
| Property | Value | Reference |
| Molecular Formula | C₇H₈D₄O | [1] |
| Molecular Weight | 116.2 g/mol | [1] |
| Appearance | Neat | |
| Unlabelled CAS Number | 6004-60-0 | [1] |
| Synonyms | Cyclopentyl Methyl Ketone-d4, 1-Acetylcyclopentane-d4, Acetylcyclopentane-d4 | [1] |
Experimental Protocols
General Synthesis of α-Deuterated Ketones
Materials:
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1-Cyclopentylethanone
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Deuterium oxide (D₂O)
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Anhydrous potassium carbonate (K₂CO₃) or a suitable acid catalyst
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Anhydrous diethyl ether or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask, add 1-cyclopentylethanone and a 10-fold molar excess of deuterium oxide.
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Add a catalytic amount of anhydrous potassium carbonate (approximately 0.1 equivalents).
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Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
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Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals, or by GC-MS to monitor the incorporation of deuterium.
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Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
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Extract the product with anhydrous diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Cyclopentylethanone-d4.
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Further purification can be achieved by distillation or column chromatography if necessary.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1-Cyclopentylethanone-d4 can be used as an internal standard in metabolic stability assays of a structurally similar drug candidate. The following is a general protocol.[2][3][4][5]
Materials:
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Test compound (drug candidate)
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1-Cyclopentylethanone-d4 (as internal standard)
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Pooled human liver microsomes (HLM)
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NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for quenching the reaction)
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96-well plates
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Incubator
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LC-MS/MS system
Procedure:
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Prepare a stock solution of the test compound and the internal standard (1-Cyclopentylethanone-d4) in a suitable solvent (e.g., DMSO).
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In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing a fixed concentration of the internal standard (1-Cyclopentylethanone-d4).
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Centrifuge the plates to precipitate proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
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Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent test compound relative to the constant signal of the internal standard.
Applications in Drug Development
The primary application of 1-Cyclopentylethanone-d4 in drug development is its use as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS).[6] Its structural similarity to potential drug candidates with a cyclopentylethanone moiety allows it to mimic the extraction and ionization behavior of the analyte, thus correcting for variations in sample processing and instrument response.
Furthermore, deuterated compounds are instrumental in studying the metabolic stability of new chemical entities. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect where deuterated compounds are often metabolized more slowly at the site of deuteration. By comparing the metabolic rate of a deuterated versus a non-deuterated drug candidate, researchers can identify the primary sites of metabolic attack and design molecules with improved pharmacokinetic profiles.
Visualizations
Logical Workflow for Metabolic Stability Screening
The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity (NCE) using a deuterated internal standard.
Caption: A generalized workflow for determining the in vitro metabolic stability of a new chemical entity.
Decision Tree for Utilizing Deuterated Analogs in DMPK Studies
This diagram outlines the decision-making process for employing a deuterated analog like 1-Cyclopentylethanone-d4 in drug metabolism and pharmacokinetics (DMPK) studies.
Caption: A decision tree illustrating the utility of deuterated analogs in DMPK studies.
Conclusion
1-Cyclopentylethanone-d4 is a valuable chemical tool for researchers in the field of drug discovery and development. Its primary utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data. Furthermore, the principles of its use in understanding metabolic pathways through the kinetic isotope effect can guide the design of more robust and effective drug candidates. While specific biological activities or signaling pathway involvements are not directly attributed to 1-Cyclopentylethanone-d4 itself, its role as a critical reagent in the evaluation of pharmacologically active compounds is well-established.
References
- 1. 1-Cyclopentylethanone-d4(Also see C988477) [lgcstandards.com]
- 2. beckman.com [beckman.com]
- 3. mercell.com [mercell.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
